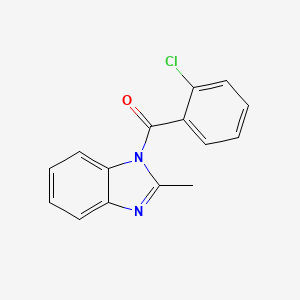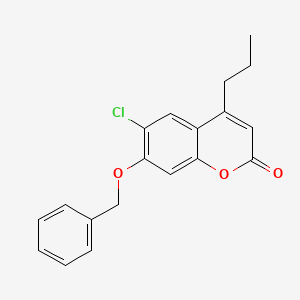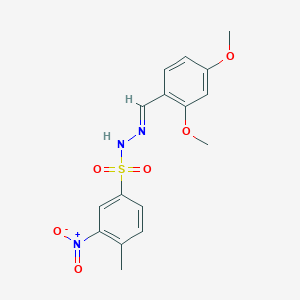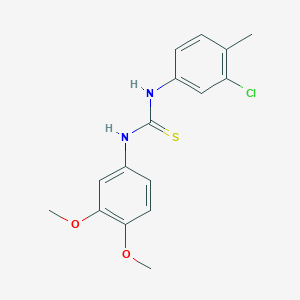
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as DMAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMAPA belongs to the class of acrylamide derivatives and is characterized by its unique chemical structure and properties.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a critical role in cellular processes such as DNA replication and protein synthesis. This compound has been shown to interact with specific amino acid residues in the active site of enzymes, leading to the disruption of their catalytic activity and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various cell types and organisms. It has been shown to induce apoptosis or programmed cell death in cancer cells, leading to the inhibition of tumor growth and metastasis. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and asthma.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is its versatility and potential for use in various scientific applications. It is a stable and easily synthesized compound that can be modified to produce a wide range of derivatives with different properties and functions. However, one of the main limitations of this compound is its potential toxicity and side effects, which can limit its use in certain applications and require careful handling and storage.
未来方向
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, including the development of novel derivatives with enhanced properties and applications. Some possible areas of future research include the investigation of the mechanism of action of this compound and its derivatives, the development of new synthetic methods for producing this compound and its derivatives, and the evaluation of their potential therapeutic applications in various diseases and disorders. Overall, this compound is a promising compound with many potential applications in various fields of scientific research.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that includes the reaction of 3,4-dimethoxyacetophenone with paraformaldehyde and ammonium acetate to form 3,4-dimethoxyphenyl-2-propen-1-one. This intermediate product is then reacted with 2-methoxybenzaldehyde in the presence of sodium hydroxide to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学研究应用
N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor and anticancer activities by inhibiting the growth and proliferation of cancer cells. This compound has also been investigated for its potential as a novel antibacterial and antifungal agent, as well as a potent inhibitor of certain enzymes involved in various metabolic pathways.
属性
IUPAC Name |
(E)-N-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-15-7-5-4-6-13(15)8-11-18(20)19-14-9-10-16(22-2)17(12-14)23-3/h4-12H,1-3H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIIKUPOLMYVMR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)
![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


